Product packaging for benzotriazol-2-ide;pyrrolidin-1-ium(Cat. No.:CAS No. 457601-51-3)

benzotriazol-2-ide;pyrrolidin-1-ium

Cat. No.: B2645629
CAS No.: 457601-51-3
M. Wt: 190.25
InChI Key: OCXLQRQQEQZQFO-UHFFFAOYSA-O
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Description

Benzotriazol-2-ide;pyrrolidin-1-ium ( 457601-51-3) is an organic salt with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol . This compound is formed from the benzotriazol-2-ide anion and the pyrrolidin-1-ium cation. Benzotriazole derivatives are recognized as valuable synthetic auxiliaries and intermediates in organic synthesis . They are frequently employed in the preparation of various organic products, including β-amido ketones, aldehydes, and β-ketoesters, and serve as reagents for acylation and thioacylation reactions . The pyrrolidine moiety, a saturated five-membered heterocycle, is a common structural feature in numerous alkaloids and pharmacologically active molecules, found in compounds ranging from kappa opioids to HIV reverse transcriptase inhibitors . This combination of structures makes this compound a compound of significant interest for research and development in synthetic and medicinal chemistry. The product is supplied with a purity of 95%+ . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Please refer to the associated Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4 B2645629 benzotriazol-2-ide;pyrrolidin-1-ium CAS No. 457601-51-3

Properties

IUPAC Name

benzotriazol-2-ide;pyrrolidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.C4H9N/c1-2-4-6-5(3-1)7-9-8-6;1-2-4-5-3-1/h1-4H;5H,1-4H2/q-1;/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXLQRQQEQZQFO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH2+]C1.C1=CC2=N[N-]N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzotriazol 2 Ide;pyrrolidin 1 Ium and Its Analogues

Direct Synthesis Strategies for the Ionic Compound

The most direct route to forming benzotriazol-2-ide;pyrrolidin-1-ium is through a protic ionic liquid (PIL) synthesis, which involves a straightforward acid-base neutralization reaction. acs.org This atom-economical approach pairs the acidic benzotriazole (B28993) with the basic pyrrolidine (B122466).

Benzotriazole is a weak Brønsted acid with a pKa of approximately 8.2, capable of losing a proton from one of its nitrogen atoms. wikipedia.orgatamanchemicals.com This deprotonation yields the benzotriazolide anion. The process can be achieved by reacting benzotriazole with a suitable base. In the context of a direct neutralization reaction with pyrrolidine, the pyrrolidine itself acts as the base.

For generating the anion separately or for use with pre-formed cations, various bases can be employed. The choice of base and solvent can influence the reaction's efficiency and the isomeric form of the resulting anion, as benzotriazole can be deprotonated at the N1 or N2 position.

Table 1: General Conditions for Benzotriazole Deprotonation

Base Solvent Typical Conditions Product Reference
Sodium Hydroxide (NaOH) Water Stirring at moderate temperatures (e.g., 50°C) Sodium benzotriazolate solution google.com
Sodium Nitrite (B80452) (NaNO₂) Acetic Acid Reaction with o-phenylenediamine (B120857) to form benzotriazole in situ, which can then be deprotonated. 1H-Benzotriazole chemicalbook.comyoutube.com

The reaction of o-phenylenediamine with sodium nitrite in acetic acid is a common synthesis for the benzotriazole precursor itself. chemicalbook.comyoutube.com Following its formation, it can be isolated and then reacted with a base like pyrrolidine to form the desired ionic salt.

The pyrrolidin-1-ium cation is the conjugate acid of pyrrolidine. nih.gov It is formed when the lone pair of electrons on the pyrrolidine nitrogen atom accepts a proton. In the direct synthesis of the target PIL, the proton is supplied by the acidic N-H group of benzotriazole. acs.orgatamanchemicals.com

This simple proton transfer is an efficient method for generating the cation as part of the salt formation process. New pyrrolidinium-based protic ionic liquids are readily prepared through these simple neutralization reactions between pyrrolidine and a Brønsted acid. acs.org

The formation of the this compound salt occurs when the newly formed anion and cation combine. In the direct neutralization method, this happens in the same reaction vessel. The reaction between sodium nitrite and o-phenylenediamine in acetic acid, for instance, generates an intermediate that cyclizes to form the benzotriazole product. youtube.com This product can then be isolated and subsequently reacted with pyrrolidine.

Isolation and purification of the final ionic liquid are critical for ensuring its quality. Common laboratory and industrial techniques include:

Filtration: If the product precipitates or crystallizes from the reaction mixture, it can be separated by vacuum filtration. This is often employed after cooling the reaction mixture to decrease the solubility of the product. youtube.com

Solvent Removal: When the reaction is carried out in a solvent, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

Recrystallization: To achieve high purity, the crude product can be dissolved in a minimum amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals. youtube.com Activated charcoal may be used during this process to remove colored impurities. youtube.com

Extraction: Liquid-liquid extraction can be used to separate the product from unreacted starting materials or byproducts, often using solvents like methylene (B1212753) chloride. nih.gov

The purity and structure of the final product are typically confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov

Precursor Chemistry and Advanced Synthetic Routes

To create analogues of this compound with tailored properties, chemists often modify the benzotriazole or pyrrolidine precursors before the final salt formation. These advanced routes allow for the introduction of various functional groups.

The benzotriazole ring system is versatile and can be functionalized to create a wide array of derivatives. ethernet.edu.et These modifications can alter the electronic properties, stability, and steric bulk of the resulting anion.

Common derivatization strategies include:

N-Alkylation: Treating deprotonated benzotriazole with alkyl halides results in a mixture of 1-alkyl and 2-alkyl derivatives. wikipedia.orgchemicalbook.com

N-Amination: Reaction with hydroxylamine-O-sulfonic acid can introduce an amino group to a nitrogen on the triazole ring. wikipedia.orgchemicalbook.com

Ring Sulfonation/Chlorination: Benzotriazole precursors can react with agents like chlorosulfonic acid or thionyl chloride to produce sulfonyl chloride derivatives, such as 2-methyl-2H-1,2,3-benzotriazole-4-sulfonyl chloride.

Ring Nitration: The benzene (B151609) portion of the ring system can be nitrated to produce high-density energetic materials, such as 4,8-dinitrobenzotriazolo[l,2-a]benzotriazol-13-ium inner salt. dtic.mil

Table 2: Examples of Benzotriazole Derivatization Reactions

Precursor Reagent(s) Product Reference
1H-Benzotriazole Hydroxylamine-O-sulfonic acid, KOH 1H-Benzotriazol-1-amine and 2H-Bezotriazol-2-amine chemicalbook.com
Benzotriazole precursor Chlorosulfonic acid or Thionyl chloride (SOCl₂) Benzotriazole sulfonyl chloride derivative
2,4,8,10-tetranitrobenzotriazolo-[l,2-a]benzotriazolo-6-ium inner salt 1,2-dichlorobenzene, heat 4,8-dinitro-[l,2,5]-oxadiazolo[3,4-e][l,2,5]oxadiazolo[3',4':4,5]benzotriazolo[l,2-fl]benzotriazol-13-ium inner salt, 1,11-dioxide dtic.mil

These derivatized precursors can then be used in salt formation reactions to produce a wide range of functionalized ionic liquids.

Functionalizing the pyrrolidine ring is another powerful strategy for tuning the properties of the final ionic compound. rsc.org Introducing different chemical groups onto the pyrrolidine structure can significantly impact physical and electrochemical characteristics like viscosity, melting point, and stability. rsc.orgresearchgate.net

Advanced synthetic routes for pyrrolidine functionalization include:

C-H Functionalization: Direct, metal-free C-H functionalization of the pyrrolidine ring can be used to create unsaturated pyrrolinium cations, which can serve as the polar head for ionic liquid crystals. rsc.org

Ether Functionalization: Introducing ether groups onto the cation can lower viscosity and improve performance in applications like lithium batteries. researchgate.net

Nitrile Functionalization: The addition of nitrile groups to the cation, often via an alkyl spacer, has been synthesized and studied. acs.org

Fluorination: The synthesis of fluorine-substituted pyrrolidinium (B1226570) cations has been achieved through one-step reactions, eliminating halide impurities and enhancing voltage stability. rsc.org

N-Alkylation: The most common method for creating quaternary ammonium (B1175870) cations involves the N-alkylation of the pyrrolidine nitrogen with an alkyl halide or other alkylating agent. amazonaws.com This is essential for creating aprotic ionic liquids.

Table 3: Functionalized Pyrrolidinium Cations and Their Synthesis

Functional Group Synthetic Approach Resulting Cation Example Observed Property Impact Reference
Alkene (Unsaturation) Metal-free C-H functionalization followed by N-alkylation Pyrrolinium-based mesogens Stabilizes mesophases over a wide thermal range rsc.org
Ether N-alkylation of pyrrolidine with ether-containing alkyl halides Piperidinium and pyrrolidinium cations with two ether groups Lower viscosities compared to non-functionalized counterparts researchgate.net
Fluorine Reaction of fluorinated alkyl pyrrolidine with CH₃FSI 1-Methyl-1-propyl-3-fluoropyrrolidinium High oxidation stability (>5.5 V vs Li+/Li) rsc.org

These advanced strategies for modifying both the anion and cation precursors provide a versatile toolbox for designing novel ionic liquids with specific, desirable characteristics.

Green Chemistry Approaches in Synthetic Development

One notable green approach involves the copper-free, amine-catalyzed synthesis of functionalized N-arylbenzotriazoles. Research has demonstrated that pyrrolidine can act as an effective organocatalyst in the one-pot synthesis of these compounds from simple, unmodified starting materials. nih.gov This method avoids the use of toxic copper catalysts, which are common in traditional cross-coupling reactions for N-arylation. The reaction proceeds with high selectivity and in good yields, showcasing the potential of organocatalysis in creating complex heterocyclic structures in a more sustainable manner. nih.gov

Another significant green methodology is the use of in-situ generated pyrrolidine enamines in reactions involving benzotriazole derivatives. For instance, the α-allylation of cyclic ketones has been achieved using 1-(cinnamyloxy)-1H-benzo[d] nih.govCurrent time information in NA.beilstein-journals.orgtriazole, where pyrrolidine enamines are formed in situ, facilitating the reaction under palladium catalysis. beilstein-journals.org This strategy highlights the use of transient, catalytically active species to drive reactions efficiently, often under milder conditions than conventional methods.

While a direct, documented green synthesis for this compound is not extensively reported in the literature, a plausible environmentally friendly route can be inferred from the reaction of benzotriazole with pyrrolidine. This acid-base reaction would likely proceed under solvent-free conditions or in a green solvent, such as water or ethanol (B145695), to form the pyrrolidinium salt of benzotriazole. Such a method would be inherently atom-economical and avoid the use of hazardous substances.

The table below summarizes key findings from research on green synthetic approaches for benzotriazole analogues, providing insights into reaction conditions and outcomes that could be adapted for the synthesis of this compound.

ProductCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
Functionalized N-arylbenzotriazolesPyrrolidineNot specifiedOne-pot, from enones, aryl azides, and DDQGood nih.gov
1-Alkoxy-1H-benzotriazolesDBUAnhydrous THFRoom temperature, 24h77 beilstein-journals.org
α-Allylated cyclic ketonesPyrrolidine (for enamine formation), Pd catalystNot specifiedNot specifiedNot specified beilstein-journals.org

Furthermore, a Chinese patent describes a two-step, environmentally protective method for preparing 1H-1,2,3-triazole from benzotriazole. google.com This process involves oxidation and decarboxylation, utilizing potassium permanganate (B83412) as the oxidant in water, followed by high-temperature decarboxylation in an organic solvent. google.com While the end product is different, the initial steps focusing on green oxidation conditions for modifying the benzotriazole ring system are relevant to the broader goal of sustainable synthesis in this chemical family.

The photochemical reactivity of benzotriazoles has also been explored as a green synthetic tool. Irradiation of benzotriazole with N-phenylmaleimide in acetonitrile (B52724) can lead to the formation of pyrroloindole derivatives, demonstrating a novel, light-induced cycloaddition pathway that avoids the need for thermal energy and potentially hazardous reagents. nih.gov

These examples underscore a clear trend towards the adoption of greener synthetic strategies in the field of benzotriazole chemistry. The principles of organocatalysis, solvent minimization, and the use of alternative energy sources are pivotal in developing sustainable pathways to this compound and its structurally related analogues.

Electronic Structure and Reactivity Profiles

Theoretical Investigations of Electronic Configuration

Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties of ions and their interactions. Quantum chemical studies and computational analyses offer deep insights into the stability, charge distribution, and geometry of the benzotriazol-2-ide anion and the pyrrolidin-1-ium cation.

Quantum Chemical Studies on Benzotriazol-2-ide Anion Stability and Charge Distribution

The benzotriazol-2-ide anion is one of the tautomeric forms derived from the deprotonation of 1H-benzotriazole. Quantum-chemical studies indicate that the N1- and N2-tautomers of neutral benzotriazole (B28993) have different stabilities, with the N1-tautomer being energetically preferred due to its fully aromatic nature. nih.gov Upon deprotonation, the resulting anion's stability and charge distribution are of primary interest.

A quantum-chemical study on the formation of 1- and 2-(trimethylsilylmethyl)benzotriazoles, which proceeds through the benzotriazolide anion, suggests that the thermodynamic and kinetic parameters of subsequent reactions determine the final product distribution. pleiades.online This implies that while one anionic form might be more stable in isolation, the transition states leading to different products play a crucial role.

Computational studies on the nitration of benzazoles have shown that the frontier electron density (FED) of the highest occupied molecular orbitals (HOMO) is a key indicator of electrophilic attack sites. psu.edu For the benzotriazolide anion, the negative charge is delocalized across the N1, N2, and N3 atoms. The precise distribution of this charge dictates the nucleophilic character of each nitrogen atom. Theoretical calculations are essential to quantify this distribution.

Table 1: Calculated Properties of Benzotriazole Tautomers and Anion

Species Method Relative Energy (kcal/mol) Key Finding Reference
1H-Benzotriazole DFT 0 (Reference) Energetically preferred tautomer. nih.gov
2H-Benzotriazole DFT Higher in energy Less stable tautomer. nih.gov

Computational Analysis of Pyrrolidin-1-ium Cation Structure

The pyrrolidin-1-ium cation is a simple five-membered saturated heterocyclic ammonium (B1175870) ion. Computational studies on related, more complex pyrrolidine-derived iminium ions have been conducted, primarily using Density Functional Theory (DFT) methods like M06-2X/6-311+G(d,p). ub.edu These studies reveal that the stability of such cations is influenced by factors like conjugation and the nature of substituents. ub.edu

For the unsubstituted pyrrolidin-1-ium cation, computational analysis would focus on its geometry, charge distribution, and vibrational frequencies. A study on the structure-stability of various quaternary ammonium cations, including pyrrolidinium (B1226570) derivatives, highlighted that five-membered rings like pyrrolidinium can degrade faster than six-membered rings like piperidinium. acs.org This suggests inherent ring strain or different degradation pathways. The crystal structure of a related compound, 1-(pyrrolidin-1-yl)ethan-1-iminium chloride, confirms the geometry of the pyrrolidinium ring within a salt. researchgate.net

Table 2: Comparison of Cyclic Ammonium Cation Stability

Cation Ring Size Relative Stability Key Observation Reference
Pyrrolidinium 5-membered Less stable Degrades faster than piperidinium. acs.org

Interionic Interactions and Crystal Packing Theory

The solid-state structure of benzotriazol-2-ide;pyrrolidin-1-ium is governed by a network of non-covalent interactions. Crystal structure analyses of related benzotriazole salts reveal the prevalence of C—H···N and π–π stacking interactions. researchgate.netnih.govresearchgate.net In the crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, the three-dimensional arrangement is controlled by these weak interactions, with molecules forming inversion-related pairs. nih.gov

Spectroscopic Probing of Reactivity (excluding basic identification data)

Spectroscopic techniques can provide valuable information about the electronic environment and reactivity of the ions. In a study of asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts, ¹H and ¹³C NMR spectroscopy were used to distinguish between the symmetric 2-isomer and the asymmetric 1-isomer. rsc.org For the benzotriazol-2-ide anion, which possesses C₂ᵥ symmetry, one would expect a simpler NMR spectrum compared to the less symmetric 1-isomer. Any reaction that breaks this symmetry would lead to a more complex spectrum.

FTIR spectroscopy can probe the vibrational modes of the ions, which are sensitive to their electronic structure and bonding. For instance, the N-H stretching frequency in the pyrrolidin-1-ium cation would be a sensitive probe of its hydrogen-bonding interactions with the benzotriazolide anion. Changes in the vibrational frequencies of the benzotriazole ring upon deprotonation and salt formation would also provide insight into the delocalization of the negative charge.

Reaction Site Selectivity and Regiochemistry in Transformation Pathways

The benzotriazolide anion offers multiple potential reaction sites for electrophiles, namely the N1, N2, and N3 atoms. The regioselectivity of such reactions is a critical aspect of its chemistry. Rhodium-catalyzed N2-selective arylation of benzotriazoles has been developed, indicating that under specific catalytic conditions, reaction at the N2 position can be highly favored. chemrxiv.org Control experiments and DFT calculations in these studies suggest that the reaction proceeds via nucleophilic addition of the N2 center of the 1H-tautomer to a metal-carbene, followed by a 1,5-H shift. chemrxiv.org This highlights the kinetic accessibility of the N2 position.

Conversely, many synthetic protocols using benzotriazole as an auxiliary lead to substitution at the N1 position. organic-chemistry.orgethernet.edu.et The outcome of a reaction is often a complex interplay of thermodynamic stability of the product and the kinetic barrier of the reaction pathway. For the benzotriazol-2-ide anion, while the negative charge is distributed, the N2 position is a likely site for electrophilic attack, potentially leading to 2-substituted benzotriazole derivatives.

The pyrrolidin-1-ium cation is generally stable, but its precursors are involved in various reactions. For example, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine acts as an effective organocatalyst in intramolecular aldol (B89426) reactions. acs.org The regiochemistry of reactions involving pyrrolidine (B122466) derivatives often depends on the specific reagents and reaction conditions, as seen in the synthesis of various heterocyclic systems. beilstein-journals.org

Table 3: Compound Names Mentioned

Compound Name
This compound
1H-Benzotriazole
2H-Benzotriazole
1- and 2-(trimethylsilylmethyl)benzotriazoles
Pyrrolidin-1-ium
Piperidinium
1-(Pyrrolidin-1-yl)ethan-1-iminium chloride
1,3-bis(1H-benzotriazol-1-ylmethyl)benzene
Fumaric acid
1,3-dialkyl-1,2,3-benzotriazolium salts

Role in Advanced Organic Transformations

Catalytic Applications and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Both the pyrrolidinium (B1226570) and benzotriazol-2-ide ions contribute to this field through distinct mechanisms.

The pyrrolidinium cation is the conjugate acid of pyrrolidine (B122466), a potent Brønsted base. Protic ionic liquids (PILs) incorporating the pyrrolidinium cation have been developed and utilized as effective Brønsted base catalysts. researchgate.net These catalysts function by deprotonating a substrate, thereby increasing its nucleophilicity and facilitating subsequent reactions. youtube.com This catalytic action is central to a variety of classic and modern organic transformations.

A prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Pyrrolidinium-based PILs have been shown to efficiently catalyze the condensation of aldehydes with active methylene (B1212753) compounds under solvent-free conditions, leading to the formation of alkylidene derivatives in good yields. rsc.org Similarly, in aldol (B89426) condensations, these catalysts facilitate the deprotonation of a ketone or aldehyde to form an enolate, which then attacks another carbonyl compound. The general mechanism for Brønsted base catalysis involves the deprotonation of the nucleophile, followed by the main reaction step, and subsequent protonation to regenerate the catalyst. youtube.com

Table 1: Application of Pyrrolidinium-Based Brønsted Base Catalysts

Reaction TypeCatalyst SystemSubstratesProduct TypeKey Features
Knoevenagel CondensationPyrrolidinium-based Protic Ionic LiquidsAldehydes, Active Methylene CompoundsAlkylidenesSolvent-free conditions, good yields. rsc.org
Aldol CondensationPyrrolidinium-based Protic Ionic LiquidsKetones, Aldehydesβ-Hydroxy CarbonylsFormation of enolate intermediates.
Michael AdditionChiral Dipeptide-based Brønsted Base with Pyrrolidinium moiety5H-thiazol-4-ones, Electron-deficient alkenesChiral 1,4-sulfur bridged piperidinonesHigh chemo- and enantioselectivities.

The benzotriazol-2-ide anion, being the conjugate base of benzotriazole (B28993), is a potent nucleophile. researchgate.net This nucleophilicity allows it to act as a catalyst in various transformations, particularly in acyl transfer reactions. While less common than neutral nucleophilic catalysts like 4-dialkylaminopyridines, anionic nucleophiles like benzotriazolide offer a different reactivity profile.

The catalytic cycle typically involves the attack of the benzotriazolide anion on an electrophilic species, such as an acyl group, to form a reactive intermediate (e.g., an acylbenzotriazole). This intermediate is then more susceptible to attack by a final nucleophile (e.g., an alcohol or amine), regenerating the benzotriazolide catalyst and yielding the acylated product. This mode of catalysis has been explored, for instance, in the context of polymer-supported benzotriazoles for the synthesis of tetrahydroquinolines. In this case, the benzotriazolide counteranion is proposed to promote the isomerization of an N-aryliminium ion to an enamine. acs.org

The development of transition-metal-free catalytic systems is a significant goal in green chemistry. Both pyrrolidine derivatives and benzotriazole have been investigated in this context. For instance, metal-free methods for the C-H functionalization of pyrrolidine have been developed to synthesize pyrrolinium-based ionic liquid crystals. rsc.org Additionally, transition-metal-free arylations of pyrroles have been reported, although these typically involve the pyrrole (B145914) ring itself rather than a pyrrolidinium catalyst. nih.govrsc.org

On the benzotriazole side, its role as a nucleophile in electrochemical, metal-free C-N bond formation has been demonstrated. researchgate.net Furthermore, polymer-supported benzotriazoles have been used as catalysts in the condensation of aldehydes with aromatic amines to produce tetrahydroquinolines, a process that avoids transition metals. acs.org

Synthetic Auxiliary and Leaving Group Applications

Beyond its catalytic roles, the benzotriazole moiety is exceptionally valuable as a synthetic auxiliary and a leaving group, a testament to its chemical versatility. researchgate.netijariie.comsrce.hrnih.govresearchgate.netlupinepublishers.com

Benzotriazole is considered an ideal synthetic auxiliary because it can be easily introduced into a molecule, activates it for a variety of transformations, and can be readily removed at the end of a synthetic sequence. researchgate.netsrce.hr The benzotriazole group can stabilize adjacent carbanions, facilitating their formation and subsequent reaction with electrophiles. This property has been widely exploited in the synthesis of a vast array of organic compounds, including heterocyclic systems, amino acid derivatives, and complex natural products. researchgate.netlupinepublishers.com

The introduction of the benzotriazole group often occurs via the reaction of a substrate with a benzotriazole-containing reagent, such as N-(hydroxymethyl)benzotriazole or by direct N-alkylation. Once in place, the benzotriazole moiety can direct subsequent reactions and is then typically removed under mild reductive (e.g., with NaBH₄ or Zn/NH₄Cl) or other specific conditions, leaving the desired functionalized product.

Table 2: Examples of Benzotriazole as a Synthetic Auxiliary

Synthetic TargetKey TransformationRole of BenzotriazoleReference
Heterocyclic CompoundsConstruction of monocyclic and bicyclic systemsFacilitates ring formation and functionalization researchgate.netlupinepublishers.com
Amino Acid Derivativesα-Functionalization of aminesStabilizes α-amino carbanions srce.hr
KetonesReaction of aldehydes with organometallic reagentsIntermediate for C-C bond formation researchgate.net

The benzotriazol-2-ide anion is an excellent leaving group, a property attributed to the stability of the resulting anion, which is resonance-stabilized. nih.gov This characteristic is fundamental to the utility of benzotriazole in synthesis, particularly in substitution and elimination reactions.

Mechanistic studies have been conducted on the leaving group ability of benzotriazole derivatives. For example, 1-alkoxy-1H-benzotriazoles have been shown to undergo nucleophilic substitution reactions with various nucleophiles like cyanide, azide (B81097), and phenoxide, demonstrating the departure of the benzotriazolyloxy (BtO⁻) group. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The mechanism of these substitutions can be complex and may not always involve a direct Sₙ2 displacement. For instance, in the reaction of alcohols with peptide coupling agents like BOP ( (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), mechanistic studies involving isotopic labeling have suggested the formation of intermediate phosphonium (B103445) derivatives of the alcohol, which are then attacked by the benzotriazolide anion. beilstein-journals.orgresearchgate.net

The departure of the benzotriazolide anion has also been utilized in palladium-catalyzed reactions, such as in the formation of π-allyl complexes from allylic benzotriazolyl derivatives. beilstein-journals.org This highlights the broad applicability of benzotriazole as a leaving group in both classical and transition-metal-catalyzed transformations.

Reactant in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The distinct reactivity of the benzotriazolide anion and the catalytic nature of the pyrrolidinium cation enable their participation in a range of bond-forming reactions. These processes are fundamental to the synthesis of complex organic molecules.

While the direct use of benzotriazol-2-ide;pyrrolidin-1-ium as a single entity in cycloaddition reactions is not extensively documented, the individual components play significant roles in such transformations. The pyrrolidinium cation is a key feature in certain catalytic systems for cycloaddition reactions. For instance, pyrrolidinium salts have been employed as organocatalysts in the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes, leading to the formation of isoxazolidines with high diastereoselectivity and enantioselectivity. In a different application, a tricarbonyl rhenium(I) complex featuring a pendant pyrrolidinium moiety has been shown to be an efficient and recyclable catalyst for the cycloaddition of carbon dioxide with epoxides, yielding cyclic carbonates under mild conditions. rsc.orgdntb.gov.ua

The benzotriazolide anion can also participate in cycloaddition-type reactions. For example, it can act as a nucleophile in reactions with benzynes, which are highly reactive intermediates. This can lead to the formation of new heterocyclic structures. scispace.com Furthermore, copper(II)-benzotriazole coordination compounds have been studied as catalysts in the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry for forming 1,2,3-triazoles. soton.ac.uk Although not a direct cycloaddition of the benzotriazole ring itself, this highlights the utility of benzotriazole derivatives in facilitating these powerful reactions.

The components of this compound are actively involved in conjugate addition reactions, a crucial method for C-C and C-heteroatom bond formation. The benzotriazolide anion can serve as a potent nitrogen nucleophile in aza-Michael additions. It has been shown to add to electron-deficient alkenes such as β,β-disubstituted nitroalkenes and dienones, providing access to β-amino compounds. mdpi.comresearchgate.netresearchgate.net In some cases, this addition is followed by further transformations in a domino sequence. nih.gov

The pyrrolidinium cation plays a vital role in catalyzing conjugate additions. Chiral pyrrolidine derivatives are well-known to catalyze the Michael addition of aldehydes or ketones to nitroalkenes via the formation of a transient enamine, with the subsequent formation of a pyrrolidinium ion being a key part of some catalytic cycles. rsc.org More directly, ylides generated from pyrrolidinium salts undergo Michael addition to electrophilic alkenes in a domino reaction sequence. acs.orgfigshare.comresearchgate.net This reactivity highlights the ability of the pyrrolidinium scaffold to facilitate the formation of new carbon-carbon bonds.

A summary of representative conjugate addition reactions involving these components is presented below:

Nucleophile/Catalyst ComponentElectrophileProduct TypeReference
Benzotriazolide Anionβ,β-Disubstituted Nitroalkenesβ-Nitro-α-benzotriazolyl compounds mdpi.com
Benzotriazolide AnionDienonesβ-Amino ketones researchgate.net
Pyrrolidinium YlideElectrophilic AlkenesFunctionalized Piperidines acs.orgresearchgate.net
Chiral Pyrrolidine (via iminium)α,β-Unsaturated Aldehydes/Ketonesγ-Nitro Carbonyl Compounds rsc.org

Alkylation and acylation reactions are fundamental transformations where the components of this compound have well-established roles. The benzotriazole anion is a nucleophile that can be alkylated, although this often leads to a mixture of N1 and N2 substituted products. researchgate.netrsc.org The use of basic ionic liquids can facilitate the N-alkylation of benzotriazole with alkyl halides under solvent-free conditions. researchgate.net Pyrrolidinium-based catalysts can also be employed in these reactions. For example, bis-pyrrolidinium compounds have been used as phase-transfer catalysts for the N-alkylation of heterocycles like benzotriazole. rsc.org

The benzotriazole moiety is a cornerstone of modern acylation chemistry through the use of N-acylbenzotriazoles. These reagents are stable, crystalline solids that serve as excellent neutral acylating agents for a wide variety of nucleophiles, including amines, sulfonamides, and even for C-acylation of pyrroles and indoles. nih.govsemanticscholar.orgorganic-chemistry.orgscielo.org.mx The reaction proceeds by the transfer of the acyl group from the benzotriazole nitrogen to the nucleophile, with the benzotriazolide anion acting as a good leaving group. This methodology is particularly advantageous when the corresponding acyl chlorides are unstable or difficult to handle. nih.gov The acylation of amines with N-acylbenzotriazoles can even be performed in water, offering a green chemistry approach. mdpi.com

Reaction TypeReagent/Catalyst ComponentSubstrateProduct TypeReference
N-AlkylationBenzotriazoleAlkyl HalidesN-Alkylbenzotriazoles researchgate.net
N-Alkylationbis-Pyrrolidinium catalystBenzotriazoleN-Alkylbenzotriazoles rsc.org
N-AcylationN-AcylbenzotriazoleAminesAmides organic-chemistry.orgmdpi.com
N-AcylationN-AcylbenzotriazoleSulfonamidesN-Acylsulfonamides semanticscholar.org
C-AcylationN-AcylbenzotriazolePyrroles, IndolesAcylpyrroles, Acylindoles nih.gov
S-AcylationN-AcylbenzotriazoleCysteine EstersS-Acylcysteine Esters researchgate.net

Contributions to Supramolecular Chemistry

The ionic nature of this compound predisposes it to participate in supramolecular chemistry, where non-covalent interactions dictate the assembly of molecular components into larger, ordered structures. The formation of such architectures is governed by electrostatic interactions, hydrogen bonding, and π–π stacking.

Pyrrolidinium salts are a well-known class of ionic liquids, which are themselves considered supramolecular fluids due to the extensive network of ionic interactions. nih.govsolvionic.com The structure and properties of these ionic liquids, such as viscosity, are heavily influenced by the nature of the cation-anion interactions. nih.gov

Mechanistic Investigations of Reactions Involving Benzotriazol 2 Ide;pyrrolidin 1 Ium

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving a compound like benzotriazol-2-ide;pyrrolidin-1-ium are dictated by the individual reactivities of its constituent ions. The benzotriazolide anion is a well-known leaving group and can also act as a nucleophile, while the pyrrolidinium (B1226570) cation can serve as a phase-transfer catalyst or a proton source.

Role of the Benzotriazolide Anion:

Benzotriazole (B28993) is frequently employed in synthetic chemistry as a "synthetic auxiliary" that can be easily introduced and subsequently displaced. In reactions, the benzotriazolide anion often acts as an excellent leaving group, facilitating nucleophilic substitution reactions. For instance, in the context of peptide coupling, carboxylic acids are activated by forming N-acylbenzotriazoles. uniurb.it The reaction proceeds through the attack of an amine on the activated carbonyl group, with the benzotriazolide anion being displaced.

A key intermediate in many reactions involving benzotriazole is a species where the benzotriazole moiety is attached to the substrate. For example, the reaction of aldehydes with thionyl chloride in the presence of benzotriazole can form 1-(benzotriazol-1-yl)-1-chloroalkanes. rsc.org These intermediates are then susceptible to nucleophilic attack, with the benzotriazolide anion being the leaving group.

Role of the Pyrrolidinium Cation:

The pyrrolidinium cation can influence reaction pathways primarily through phase-transfer catalysis (PTC). In a biphasic system (e.g., a water-organic mixture), the pyrrolidinium salt can transport an anionic reactant from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. arkat-usa.org This is particularly relevant for reactions involving the benzotriazolide anion as the nucleophile. The pyrrolidinium cation would pair with the benzotriazolide anion, facilitating its transfer into the organic phase.

The transition state in such a PTC reaction would involve the ion pair of the pyrrolidinium cation and the reacting anion in proximity to the substrate. The structure and stability of this transition state would be influenced by the steric and electronic properties of the pyrrolidinium cation.

Kinetic Studies and Rate Determinations

Kinetic studies are essential for understanding the mechanism of a reaction, as they provide information about the reaction rate, the order of the reaction with respect to each reactant, and the activation energy. mt.com For reactions involving this compound, kinetic studies would aim to determine the influence of the concentration of this salt on the reaction rate.

While specific kinetic data for this compound is not available, data from related systems can provide valuable insights. For example, the kinetics of the diazotization of orthophenylenediamine to form benzotriazole have been studied, showing the reaction to be first order with respect to the amine and nitrous acid. vurup.sk The oxidation of benzotriazole by ozone and hydroxyl radicals has also been kinetically characterized, with second-order rate constants determined at various pH values. nih.gov

Hypothetical Rate Law:

Consider a hypothetical nucleophilic substitution reaction where an alkyl halide (R-X) reacts with the benzotriazolide anion (Bt⁻) from the salt, facilitated by the pyrrolidinium cation (Pyr⁺) acting as a phase-transfer catalyst. The reaction would be:

R-X + Bt⁻ --(Pyr⁺)--> R-Bt + X⁻

The rate of this reaction would likely depend on the concentrations of the alkyl halide and the benzotriazolide-pyrrolidinium salt. A plausible rate law could be:

Rate = k[R-X][Pyr⁺Bt⁻]

Kinetic experiments would involve varying the initial concentrations of the reactants and the catalyst and monitoring the formation of the product over time, often using spectroscopic techniques like UV-Vis or NMR. mt.com

Data from a Related Phase-Transfer Catalysis System

To illustrate the type of data obtained from such studies, the following table shows the effect of different phase-transfer catalysts, including pyrrolidinium derivatives, on the conversion in an etherification reaction. arkat-usa.org

CatalystAlkyl Side ChainConversion (%)
Bis-pyrrolidiniumMethyl75
Bis-pyrrolidiniumEthyl82
Bis-pyrrolidiniumPropyl88
Bis-pyrrolidiniumButyl95
Bis-pyrrolidiniumHexyl96

This data demonstrates that the structure of the cation significantly impacts the reaction efficiency, a key aspect that would be investigated in kinetic studies of this compound.

Stereochemical Outcomes and Asymmetric Induction Research

The stereochemical outcome of a reaction is a critical aspect of its mechanism, particularly when chiral centers are formed or modified. ochemtutor.comnumberanalytics.com In reactions involving this compound, stereochemistry can be influenced by both the benzotriazolide anion and the pyrrolidinium cation.

Stereochemistry of Nucleophilic Substitution:

When the benzotriazolide anion acts as a leaving group in a nucleophilic substitution reaction at a chiral center, the stereochemical outcome depends on the reaction mechanism. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would lead to racemization. The specific pathway is often influenced by the substrate, solvent, and reaction conditions.

Asymmetric Induction:

If a chiral derivative of pyrrolidine (B122466) is used to form the pyrrolidinium cation, it can serve as a chiral phase-transfer catalyst. In such a case, the chiral cation would be associated with the reacting anion in the transition state, potentially inducing facial selectivity in the nucleophilic attack and leading to an enantiomeric excess (e.e.) in the product.

Research on asymmetric synthesis using chiral catalysts is extensive. For example, chiral polycyclic lactams have been used to synthesize enantiomerically pure cis-fused bicyclic pyrrolidines. acs.org While not directly involving the title compound, these studies highlight the principles of asymmetric induction that would be applicable.

Hypothetical Stereochemical Study Data

A hypothetical study on the use of a chiral pyrrolidinium benzotriazolide salt in an asymmetric alkylation reaction could yield data like the following:

Chiral Pyrrolidinium CationSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
(S)-2-MethylpyrrolidiniumToluene08560
(S)-2-PhenylpyrrolidiniumDichloromethane-209075
(R,R)-2,5-DimethylpyrrolidiniumTHF-787892

Such a table would be instrumental in determining the optimal chiral catalyst and reaction conditions for achieving high stereoselectivity.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism, rate, and selectivity. nih.govrsc.orgweebly.com For reactions involving an ionic species like this compound, solvent effects are particularly significant.

Influence on Ion Pairing:

In nonpolar solvents, the benzotriazolide anion and pyrrolidinium cation would exist as a tight ion pair. This can reduce the nucleophilicity of the anion, as it is strongly associated with the cation. In polar aprotic solvents (e.g., DMSO, DMF), the ions would be better solvated and exist as looser ion pairs or even free ions, leading to increased reactivity of the benzotriazolide anion. Polar protic solvents (e.g., ethanol (B145695), water) can solvate both the cation and the anion through hydrogen bonding, which can also influence the reaction rate.

Stabilization of Transition States:

Solvents can differentially stabilize the ground state of the reactants and the transition state of the reaction. rsc.org For a reaction where charge is generated or becomes more dispersed in the transition state, a polar solvent will typically accelerate the reaction by stabilizing the transition state more than the ground state. The specific interactions between the solvent and the reacting species are crucial. nih.gov

Solvent Effects in Related Systems

Studies on pyrrolidinium-based ionic liquids have shown that their properties and reactivity are highly dependent on the solvent environment. semanticscholar.orgrsc.org Similarly, the reactivity of benzotriazole derivatives is influenced by the solvent. For example, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 2-pyrrolidinone (B116388) derivatives showed that ethanol was a superior solvent compared to glacial acetic acid, leading to a dramatic increase in product yield. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the energetics of chemical reactions, including transition states, activation energies, and reaction enthalpies.

Recent research has utilized DFT to explore the reactivity of benzotriazole (B28993) in various chemical transformations. For instance, the ligand-controlled rhodium-catalyzed regioselective coupling of 1,2,3-benzotriazoles and allenes has been investigated using DFT calculations. nih.gov These calculations revealed that the reaction proceeds through a three-step catalytic cycle involving oxidative addition, hydrometalation, and reductive elimination. nih.gov The preference for N1 or N2 allylation was found to be dependent on the phosphine (B1218219) ligand used, with DFT calculations successfully predicting the experimentally observed regioselectivity. nih.gov

In another study, the mechanism of H-bond formation between 1,2,3-benzotriazole and several proton-acceptor solvents (acetone, dioxane, N,N-dimethylformamide, and dimethylsulfoxide) was studied using the B3LYP/6-311++G(d,p) level of theory. jksus.org The calculations showed that the nature of the hydrogen bonds is primarily electrostatic, with a growing covalent character as the enthalpy of H-bond formation increases. jksus.org

Furthermore, DFT calculations have been employed to elucidate the reaction mechanism of a Rhodium(III)-catalyzed C-H nitrosation/annulation of unsymmetrical azobenzenes to form benzotriazole N-oxides. bohrium.com These studies indicated a redox-neutral Rh(III)/Rh(III) pathway, with the product formation step being the rate-limiting step. bohrium.com

Reaction Computational Method Key Findings Reference
Rh-catalyzed allylation of 1,2,3-benzotriazoleDFT (SMD(DCE)-B3LYP-D3/6-31G(d)/LANL2DZ)The reaction proceeds via oxidative addition, hydrometalation, and reductive elimination. Ligand choice dictates N1 vs. N2 regioselectivity. nih.gov
H-bond formation of 1,2,3-benzotriazoleDFT (B3LYP/6-311++G(d,p))H-bonds with acetone, dioxane, and DMF are primarily electrostatic. The bond with DMSO shows more covalent character. jksus.org
Rh(III)-catalyzed nitrosation/annulation of azobenzenesDFTThe reaction follows a redox-neutral Rh(III)/Rh(III) pathway. The product formation step is rate-limiting. bohrium.com

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. In the context of ionic liquids, MD simulations provide insights into their structure, dynamics, and interactions at the molecular level.

Several studies have focused on MD simulations of pyrrolidinium-based ionic liquids. For example, the diffusive motion of ionic liquids based on the N-butyl-N-methylpyrrolidinium (PYR14) cation has been investigated. polimi.it These simulations, in conjunction with pulsed gradient spin-echo NMR experiments, revealed a crossover from subdiffusive behavior at short timescales (related to molecular caging) to conventional Gaussian diffusion at longer timescales (around 10 ns). polimi.it

MD simulations have also been used to study the interfacial structures of pyrrolidinium-based ionic liquids at graphene electrodes. rsc.org These simulations showed that N-butyl-N-methylpyrrolidinium dicyanamide (B8802431) ([C4myr][dca]) forms a more layered structure near a negatively charged graphene surface compared to imidazolium-based ionic liquids. rsc.org The pyrrolidinium (B1226570) rings were found to prefer a parallel orientation to the electrode surface. rsc.org

Furthermore, a comprehensive MD study investigated the role of cation and anion combinations in pyrrolidinium-based ionic liquids for potential use in lithium-ion batteries. mdpi.com The simulations explored the influence of different alkyl chain lengths on the pyrrolidinium cation and various anions (Cl⁻, BF₄⁻, PF₆⁻, and TFSI⁻) on the solvation and structural properties of the electrolyte solutions when mixed with lithium salts. mdpi.com

System Simulation Focus Key Findings Reference
N-butyl-N-methylpyrrolidinium (PYR14) based ionic liquidsDiffusive motionCrossover from subdiffusive to Gaussian diffusion at ~10 ns, related to molecular caging effects. polimi.it
N-butyl-N-methylpyrrolidinium dicyanamide at graphene interfaceInterfacial structureForms a more layered structure than imidazolium (B1220033) ILs. Pyrrolidinium rings lie parallel to the electrode surface. rsc.org
Pyrrolidinium-based ionic liquids with various anions and Li saltsSolvation and structural propertiesThe size and shape of both the cation's alkyl chain and the anion significantly influence the solvation of Li-ions. mdpi.com

Ab Initio Studies on Electronic Properties and Reactivity Prediction

Ab initio quantum chemistry methods are computational techniques based on quantum mechanics, without the inclusion of empirical parameters. These methods are used to calculate the electronic structure and properties of molecules with high accuracy.

The electronic properties of benzotriazole and its derivatives have been the subject of numerous ab initio and DFT studies. For instance, the ground-state geometries, electronic structures, and vibrational wavenumbers of novel benzothiazole (B30560) and benzotriazole herbicides have been investigated using various levels of theory, including RHF, BLYP, and B3LYP. nih.gov

The tautomerism of benzotriazole (1H- vs. 2H-benzotriazole) has also been extensively studied using ab initio methods. scilit.com These studies have helped to elucidate the relative stabilities of the two tautomers in the gas phase and in solution. scispace.com

Furthermore, the electronic polarization of 1H-benzotriazole in water has been investigated using a combination of sequential Monte Carlo and quantum mechanical calculations. scispace.com This work demonstrated a significant increase in the dipole moment of benzotriazole in both its ground and first excited states when moving from the gas phase to an aqueous environment, which is crucial for understanding its solvatochromic shifts. scispace.com

Ab initio and DFT calculations have also been used to determine various electronic parameters of benzotriazole, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting its reactivity. tmu.ac.in

Compound/System Computational Method Calculated Properties Key Findings Reference
Benzotriazole herbicidesRHF, BLYP, B3LYPGeometries, electronic structures, vibrational wavenumbersComparison of properties at different levels of theory. nih.gov
1H-Benzotriazole in waterSequential Monte Carlo/CASSCFGround and excited state dipole momentsSignificant increase in dipole moment in aqueous solution compared to the gas phase. scispace.com
BenzotriazoleDFT (B3LYP/6-311G(d,p))HOMO, LUMO, MESP, UV-vis spectraCalculation of electronic parameters and prediction of electronic transitions. tmu.ac.in
2H-BenzotriazoleAb initio MP2Ground-state vibrational frequenciesComparison with experimental data from UV-laser double-resonance spectroscopy. acs.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are attempts to correlate the chemical structure of a series of compounds with their measured reactivity using statistical methods. These models can then be used to predict the reactivity of new, unsynthesized compounds.

While specific QSRR studies on the reactivity of "benzotriazol-2-ide;pyrrolidin-1-ium" are not available, research has been conducted on related benzotriazole derivatives. A study on the lipophilicity of benzimidazole (B57391) and benzotriazole derivatives utilized reversed-phase thin-layer chromatography to obtain retention data. researchgate.net A QSRR correlation study was then performed, relating the lipophilicity (expressed as R_M0 values) to various computed molecular descriptors through multiple regression analysis. researchgate.net This work demonstrates the applicability of QSRR in modeling the properties of benzotriazole derivatives.

The development of QSRR models is a valuable tool in medicinal chemistry and materials science for screening large libraries of compounds and prioritizing synthetic efforts. For benzotriazole derivatives, such models could be used to predict various activities, including antimicrobial or anticorrosive properties. bohrium.comscispace.com

Compound Class Modeled Property Methodology Significance Reference
Benzimidazole and benzotriazole derivativesLipophilicity (R_M0)Reversed-phase TLC and multiple regression analysis with computed molecular descriptors.Demonstrates the use of QSRR to model the physicochemical properties of benzotriazole derivatives. researchgate.net

Synthesis and Reactivity of Derivatives and Analogues

Benzotriazol-2-ide Variants (e.g., substituted benzotriazolides)

The benzotriazole (B28993) moiety can be functionalized to create a wide array of variants. The substitution pattern on the benzene (B151609) ring or at the nitrogen positions of the triazole ring significantly influences the anion's properties and reactivity.

Synthesis of Substituted Benzotriazolides

The synthesis of substituted benzotriazoles often begins with appropriately substituted o-phenylenediamines or through the modification of the benzotriazole ring itself. A common method for creating N-substituted benzotriazoles involves the reaction of benzotriazole with various electrophiles. For instance, benzotriazole reacts readily with aldehydes to form 1-(α-hydroxyalkyl)benzotriazoles. rsc.org These intermediates can be further reacted with alcohols to yield 1-(α-alkoxyalkyl)benzotriazoles. rsc.org

Another significant synthetic route is the [3+2] cycloaddition of azides to benzynes, which provides a general and efficient pathway to substituted and functionalized benzotriazoles under mild conditions. nih.gov This method is notable for its good substrate scope, tolerating a variety of functional groups on both the benzyne (B1209423) precursor and the azide (B81097). nih.gov For example, reactions using 2-(trimethylsilyl)phenyl triflate as a benzyne precursor with various aryl and heteroaryl azides afford the desired benzotriazole products in high yields, typically between 83–90%. nih.gov

A one-pot protocol has also been developed for the synthesis of N1-alkyl benzotriazoles via the intramolecular cyclization of N-alkyl-o-phenylenediamine derivatives, which are formed in situ from the reaction of o-phenylenediamines with alkyl halides. This method avoids the use of hazardous azides and provides high yields for a range of N1-substituted products.

Reactivity of Benzotriazolide Variants

N-substituted benzotriazoles are versatile synthetic intermediates. The benzotriazolyl group can act as an excellent leaving group in nucleophilic substitution reactions. For example, 1-(benzotriazol-1-yl)-1-chloroalkanes, formed from the reaction of benzotriazole with aldehydes and thionyl chloride, undergo nucleophilic displacement of the chlorine atom. rsc.orgpsu.edu

Deprotonation of N-allylbenzotriazole derivatives generates stabilized allylic anions that react with various electrophiles. acs.org The regioselectivity of these reactions (α- vs. γ-attack) is influenced by the substituents, the electrophile, and the reaction conditions. acs.org This reactivity has been harnessed for the synthesis of functionalized α,β-unsaturated ketones, γ-lactones, and other valuable organic molecules. acs.orgacs.org Furthermore, photolytic reactions of 1-alkenyl-substituted benzotriazoles can lead to the formation of indole (B1671886) derivatives through the elimination of nitrogen gas and subsequent ring closure of the resulting biradical intermediate. arkat-usa.org

ReactantsReagents/ConditionsProduct TypeKey FindingsReference
Benzotriazole, AldehydesDirect reaction1-(α-Hydroxyalkyl)benzotriazolesForms crystalline 1:1 adducts. rsc.org
Benzotriazole, Aldehydes, Thionyl ChlorideRefluxing chloroform1-(Benzotriazol-1-yl)-1-chloroalkanesThe chloroalkanes are useful synthetic intermediates. rsc.orgpsu.edu
Benzyne Precursors, AzidesCsF, MeCN, r.t.Substituted BenzotriazolesA [3+2] cycloaddition with broad substrate scope and high yields (56-90%). nih.gov
o-Phenylenediamine (B120857), Alkyl HalidesNaNO₂, HCl, H₂ON1-Alkyl BenzotriazolesA one-pot intramolecular cyclization method with high yields (e.g., 93% for N1-benzyl benzotriazole).
1-Alkenylbenzotriazoleshv (254 nm), MeCN2-Substituted IndolesPhotochemical reaction involves N₂ elimination and biradical cyclization. arkat-usa.org

Pyrrolidin-1-ium Analogues (e.g., substituted pyrrolidinium (B1226570) cations)

Analogues of the pyrrolidinium cation are typically prepared through the quaternization of pyrrolidine (B122466) or its derivatives. The nature of the substituents on the nitrogen atom and the pyrrolidine ring dictates the cation's steric and electronic properties.

Synthesis of Substituted Pyrrolidinium Cations

The most common method for synthesizing N-alkylpyrrolidinium salts is the N-alkylation of pyrrolidine or N-substituted pyrrolidines with alkyl halides. frontiersin.orgresearchgate.net For example, reacting pyrrolidine with allyl bromide in the presence of a base like sodium bicarbonate yields 1-allyl-1-methylpyrrolidinium bromide. researchgate.net This straightforward approach allows for the introduction of various functional groups.

Protic ionic liquids (PILs) based on the pyrrolidinium cation can be prepared through a simple and atom-economical neutralization reaction between pyrrolidine and various Brønsted acids, such as nitric acid or acetic acid. acs.org More complex pyrrolidinium structures can also be synthesized. For instance, a series of pentaborate salts templated by substituted pyrrolidinium cations, including those with hydroxyl functionalities like [(2-CH₂OH)C₄H₇NH₂]⁺, have been prepared from boric acid and the appropriate substituted amine in an aqueous solution. rsc.orgresearchgate.net

Reactivity of Pyrrolidinium Analogues

The reactivity of pyrrolidinium analogues is often centered on their role in catalysis and their electrochemical properties. Pyrrolidine itself is a well-known organocatalyst, and its condensation with aldehydes can form reactive iminium ions. acs.org The resulting pyrrolidinium salt can participate in a cooperative catalytic cycle. acs.org

In the context of materials science, pyrrolidinium cations are a key component of many ionic liquids. The nature of the substitution on the pyrrolidinium ring affects the resulting IL's properties, such as viscosity, conductivity, and electrochemical stability. researchgate.netacs.org For example, increasing the alkyl chain length on the nitrogen atom can slightly extend the cathodic potential of the ionic liquid. acs.org Halogenation of the pyrrolidine ring is thermodynamically favorable and can be used to further modify these cations, with the reaction sites on the carbon atoms of the ring being generally preferred over those on the N-grafted alkyl chains. arxiv.org

Pyrrolidine DerivativeReagents/ConditionsProduct CationKey FeaturesReference
PyrrolidineAllyl bromide, NaHCO₃, Acetonitrile (B52724)1-Allyl-1-methylpyrrolidiniumSynthesis of IL precursor with allyl group. researchgate.net
PyrrolidineBrønsted acids (e.g., HNO₃, HCOOH)PyrrolidiniumAtom-economical synthesis of protic ionic liquids. acs.org
(S)-2-(hydroxymethyl)pyrrolidineB(OH)₃, H₂O(S)-2-(hydroxymethyl)pyrrolidiniumForms a pentaborate salt with extensive H-bonding. rsc.org
N-(tert-butoxycarbonyl)pyrrolidinesec-Butyllithium/(-)-sparteine, then silyl (B83357) halideEnantiomerically pure 2-silyl substituted pyrrolidinium precursorAsymmetric deprotonation introduces silyl group stereoselectively. researchgate.net

Ionic Liquid Formulations Containing Benzotriazolide Anions

Ionic liquids (ILs) incorporating the benzotriazolide anion or a benzotriazolium cation have been synthesized and investigated for specific applications. These formulations combine the properties of the benzotriazole moiety, such as its coordinating ability and anticorrosive effects, with the general characteristics of ILs, like low vapor pressure and high thermal stability.

Asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts have been synthesized by N-alkylation of 1-alkylbenzotriazole followed by quaternization and anion exchange. rsc.org For example, reacting 1-propylbenzotriazole with 1-bromobutane (B133212) yields 1-butyl-3-propyl-1,2,3-benzotriazolium bromide, which can then be converted to the corresponding tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. rsc.org These benzotriazolium-based ILs exhibit wide electrochemical windows (up to 4.0 V) and are promising for energy storage applications. rsc.org

Other studies have focused on imidazolium-based ILs where the benzotriazole group is part of the cation's substituent. google.comacs.org These have been prepared and evaluated as lubricant additives. google.comacs.org The presence of the benzotriazole group imparts excellent anticorrosion properties to the lubricant formulation. acs.org Similarly, adding benzotriazole itself as an additive to existing ionic liquids has been shown to improve tribological performance and reduce corrosion, particularly for steel/copper alloy contacts. researchgate.netmdpi.com

CationAnionKey Synthetic StepNoteworthy Property/ApplicationReference
1-Butyl-3-propyl-1,2,3-benzotriazoliumBF₄⁻, PF₆⁻Quaternization of 1-propylbenzotriazole, followed by anion exchange.Wide electrochemical window (~4.0 V); potential electrolyte for supercapacitors. rsc.org
Imidazolium (B1220033) with benzotriazole-containing substituentPF₆⁻, BF₄⁻Synthesis of a functionalized imidazolium salt.Excellent antiwear and anticorrosion additive in poly(ethylene glycol). acs.org
TetrabutylphosphoniumBenzotriazolideNeutralization reaction.Used as an anti-wear and anti-corrosion additive. researchgate.net
ImidazoliumHexafluorophosphateBenzotriazole used as an additive.Improves tribological behavior and alleviates corrosion. researchgate.net

Divergent Synthesis Strategies for Related Compounds

Divergent synthesis provides an efficient way to generate a library of structurally diverse compounds from a common intermediate. Benzotriazole and its derivatives are exceptionally well-suited for such strategies, often acting as versatile "synthetic auxiliaries" that can be easily introduced and later removed or transformed.

One powerful strategy involves the use of benzotriazole-stabilized anions. acs.orgdeepdyve.com For example, N-substituted benzotriazoles can stabilize adjacent carbanions, which can then react with a wide range of electrophiles. Subsequent removal or transformation of the benzotriazole group yields diverse products. This approach has been used to convert aromatic aldehydes into a variety of functionalized ketones. acs.org

"Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is another divergent approach. A more recent variant is the use of benzyne click chemistry, which involves the [3+2] cycloaddition of benzynes with azides to rapidly generate functionalized benzotriazoles. nih.govbohrium.com This method allows for the creation of a diverse library of benzotriazole derivatives by simply varying the azide and benzyne precursors. nih.gov

Photochemical reactions also offer a divergent pathway. As mentioned earlier, irradiation of 1-alkenyl-substituted benzotriazoles leads to various indole and fused indole derivatives, with the final product depending on the substituents on the starting material. arkat-usa.org Similarly, novel synthetic routes to access pyridazinium salts have been developed from phenylazosulfonates, which proceed through short-lived phenyldiazene (B1210812) intermediates that undergo rapid cycloaddition. organic-chemistry.org These strategies highlight the modularity and flexibility inherent in the chemistry of these heterocyclic systems, enabling the efficient exploration of chemical space.

Future Research Directions and Emerging Paradigms

Explorations in Novel Synthetic Applications

The unique combination of a versatile heterocyclic anion and a stable organic cation in benzotriazol-2-ide;pyrrolidin-1-ium suggests a multitude of potential applications in organic synthesis, moving beyond the established roles of its parent molecules.

Future research could focus on leveraging the properties of both the benzotriazol-2-ide anion and the pyrrolidinium (B1226570) cation. Benzotriazole (B28993) and its derivatives are renowned as exceptional synthetic auxiliaries, intermediates, and activating groups. ijariie.com N-acylbenzotriazoles, for example, are stable and highly effective acylating agents, often superior to traditional acid chlorides for tasks like peptide synthesis. nih.gov The benzotriazol-2-ide anion in the target salt could be explored as a nucleophile or a leaving group in novel reaction pathways.

The pyrrolidinium cation is a cornerstone of many ionic liquids, which are valued for their stability and utility as solvents and catalysts in reactions like Diels-Alder cycloadditions. cymitquimica.comchemscene.comalfa-chemistry.com The role of this compound as a potential organocatalyst or a specialized reaction medium warrants significant investigation. Research into greener synthetic methods, such as microwave-assisted or solvent-free reactions, could also prove fruitful for this compound, aligning with modern sustainable chemistry principles. scholarsresearchlibrary.com Furthermore, inspired by the use of benzotriazole derivatives in energy storage, the electrochemical properties of this salt could be investigated for applications in devices like redox flow batteries. acs.org

Potential ApplicationRationaleKey Research Question
Organocatalysis The ionic nature and functional groups could facilitate catalytic cycles.Can it catalyze key C-C or C-N bond-forming reactions?
Phase-Transfer Catalyst The salt structure is inherently suited for transferring species between phases.How does it perform in biphasic systems compared to traditional PTCs?
Ionic Liquid Medium Pyrrolidinium salts are stable ionic liquids. chemscene.comWhat are the solubility and reactivity characteristics of solutes in molten this compound?
Precursor for N-Heterocycles Benzotriazole is a well-established building block for heterocycles. ethernet.edu.etacs.orgCan the benzotriazol-2-ide anion be used in novel cyclization reactions?
Electrolyte Material Benzotriazole scaffolds have shown promise in redox-active materials. acs.orgWhat are the electrochemical stability window and ionic conductivity of this salt?

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the structure-property relationships of this compound is paramount. This requires the application of a suite of advanced analytical techniques to elucidate its electronic and geometric structures in both the solid and solution states.

Crystallographic analysis will be fundamental to understanding the packing and intermolecular interactions between the benzotriazol-2-ide anion and the pyrrolidinium cation in the solid state. rsc.org Techniques that expedite this process, such as those combining ion exchange screening with vapor diffusion, could accelerate the characterization of this and related salts. analytica-world.com

In solution, a combination of spectroscopic methods will be necessary. Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC) and 15N NMR, will be invaluable for confirming connectivity and probing the electronic environment of the nitrogen-rich benzotriazole ring. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with chemical or electrochemical reduction, could be used to study the corresponding anion radical, providing insight into the spin density distribution across the heterocyclic system, a technique that has been successfully applied to other benzotriazole derivatives. acs.org

TechniqueInformation GainedRelevance to this compound
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, packing motifs, intermolecular interactions (e.g., hydrogen bonding, π-stacking). rsc.orgrsc.orgDefines the fundamental solid-state structure and cation-anion interactions.
Powder X-ray Diffraction (PXRD) Crystalline phase identification and purity assessment.Routine characterization of bulk solid samples.
NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Molecular structure in solution, ion-ion and ion-solvent interactions, dynamic processes. mdpi.comElucidates solution-state behavior and purity.
FT-IR and Raman Spectroscopy Vibrational modes of functional groups. researchgate.netProvides a fingerprint of the compound and can be compared with theoretical calculations.
Mass Spectrometry (ESI-MS) Mass-to-charge ratio of the constituent ions. researchgate.netConfirms the identity and integrity of the cation and anion.
UV-Vis Spectroscopy Electronic transitions (π-π*). mdpi.comProbes the electronic structure of the benzotriazole chromophore.
Electron Paramagnetic Resonance (EPR) Spin distribution in the radical anion. acs.orgInvestigates the electronic structure upon one-electron reduction.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical discoveries from the laboratory to industrial application is greatly facilitated by modern technologies like flow chemistry and automated synthesis. Future research should investigate the compatibility and utility of this compound within these high-throughput platforms.

Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters. The use of benzotriazole-activated amino acids in flow reactors for peptide synthesis has already been demonstrated as a proof-of-concept, suggesting that the chemistry of the benzotriazol-2-ide anion is amenable to this technology. ethernet.edu.et Future studies could develop flow protocols where this compound acts as a reagent, catalyst, or even as a stationary phase component. Its potential use as an ionic liquid could also be exploited in flow systems for extractions or as a stable medium for catalysis.

Automated synthesis platforms enable the rapid generation of compound libraries for screening purposes. Integrating this compound into automated workflows could accelerate the discovery of its applications. For example, its role as a catalyst or reagent could be tested across a wide matrix of substrates and reaction conditions, a task that would be prohibitively laborious using traditional batch methods. The inherent properties of ionic liquids, such as low volatility, make them well-suited for the robotic handling common in automated systems. science.gov

Theoretical Predictions Guiding Experimental Design

Computational chemistry provides a powerful lens through which to predict the properties and reactivity of new chemical entities, thereby guiding and streamlining experimental efforts. For this compound, theoretical studies will be crucial in building a foundational understanding of its behavior.

Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and vibrational frequencies of the individual ions and the ion pair. researchgate.net Such calculations can predict the most stable tautomer of the benzotriazol-2-ide anion and the preferred conformation of the pyrrolidinium cation. researchgate.netresearchgate.net Furthermore, theoretical predictions of NMR chemical shifts, infrared spectra, and electronic transitions can be directly compared with experimental data to validate the computational models. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations are particularly well-suited for studying the bulk properties of this compound, especially if it behaves as an ionic liquid. science.gov These simulations can predict key physical properties such as density, viscosity, and ionic conductivity, which are critical for applications like electrolytes or reaction media. nih.gov MD can also provide insight into the nanoscale structure of the liquid, revealing details about ion pairing and the formation of polar and nonpolar domains, which profoundly influence the material's properties. researchgate.net By predicting reaction pathways and activation energies, computational models can identify the most promising avenues for synthetic exploration, saving significant experimental time and resources.

Computational MethodPredicted PropertiesGuiding Principle for Experiments
Density Functional Theory (DFT) Optimized geometries, electronic structure (HOMO/LUMO), reaction energies, spectroscopic properties (NMR, IR), acidity/basicity. researchgate.netresearchgate.netGuides synthesis by predicting reactivity hotspots; aids in the interpretation of spectroscopic data.
Time-Dependent DFT (TD-DFT) Electronic absorption spectra, excited state properties. elsevierpure.comPredicts photophysical behavior, relevant for photochemical or materials applications.
Quantum Theory of Atoms in Molecules (QTAIM) Nature of inter- and intramolecular bonds.Characterizes the strength and nature of the cation-anion interaction.
Molecular Dynamics (MD) Bulk properties (density, viscosity, conductivity), solvation structure, transport properties. nih.govjst.go.jpPredicts suitability as an ionic liquid or electrolyte; guides formulation for specific applications.
Ab Initio Calculations (e.g., MP2) High-accuracy energies and structures for benchmarking DFT. jst.go.jpProvides a more accurate reference for conformational analysis and reaction energetics.

Q & A

What synthetic methodologies are effective for preparing pyrrolidin-1-ium benzotriazol-2-ide derivatives, and how do reaction conditions influence yield?

Methodological Answer:
Key synthetic routes involve nucleophilic substitution or condensation reactions. For example, pyrrolidin-1-ium bromide derivatives can be synthesized by reacting tetrahydropyridin-4-ylidene precursors with alkyl halides (e.g., phenethyl or chlorophenyl ethyl bromides) in the presence of a base like K₂CO₃. Reaction conditions critically affect yields:

  • Solvent choice : Chloroform (CHCl₃) yields 21% over 14 days, while dry benzene under reflux yields only 7% over 2 days .
  • Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) reduce yields (2–37%) due to steric hindrance or reduced nucleophilicity .
  • Characterization : Validate products via melting points (e.g., 204°C for 3a) and cross-check IR/HRMS data to confirm functional groups .

How can researchers resolve contradictions in spectroscopic data when characterizing benzotriazol-2-ide;pyrrolidin-1-ium complexes?

Methodological Answer:
Contradictions in IR, NMR, or HRMS data require iterative validation:

Cross-technique alignment : Compare IR functional group peaks (e.g., C-N stretches) with HRMS molecular ion peaks to confirm structural consistency .

Control experiments : Replicate syntheses under identical conditions to isolate experimental error (e.g., solvent purity, reaction time variations) .

Crystallographic validation : Use single-crystal X-ray diffraction (e.g., via SHELX programs) to resolve ambiguities in molecular geometry .

Statistical analysis : Apply tests like χ² to assess data reliability, especially when handling low-yield reactions .

What crystallographic refinement strategies are recommended for determining the structure of this compound salts?

Advanced Answer:
For high-resolution or twinned

Structure solution : Use SHELXS-97 to phase experimental data, leveraging Patterson or direct methods for initial models .

Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. For twinned crystals, use the TWIN/BASF commands to refine twin laws .

Validation : Check for R-factor convergence (<5%), plausible bond lengths/angles, and electron density residuals. Tools like PLATON or Coot can identify outliers .

Data deposition : Archive CIF files in repositories (e.g., IUCr) for peer validation .

How should experimental designs integrate synthetic and structural analysis for novel benzotriazol-pyrrolidinium compounds?

Methodological Framework:

Literature review : Identify gaps in existing synthetic routes (e.g., understudied substituents) and structural motifs .

Hypothesis-driven synthesis : Design reactions with controlled variables (e.g., substituents, bases) to probe structure-activity relationships .

Multi-technique characterization : Combine spectroscopy (IR, HRMS), crystallography (SHELX), and thermal analysis (melting points) for robust data .

Iterative refinement : Adjust synthetic protocols based on crystallographic data (e.g., steric clashes) to improve yields or purity .

How can iterative qualitative methods address unexpected results in benzotriazol-pyrrolidinium synthesis?

Advanced Answer:
Adopt a cyclical research process:

Data collection : Document all reaction parameters (e.g., solvent, temperature) and characterize products comprehensively .

Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to trace low yields to variables like incomplete alkylation or side reactions .

Adjustment : Optimize conditions (e.g., switch to polar aprotic solvents for better nucleophilicity) and repeat syntheses .

Triangulation : Validate revised protocols with multiple techniques (e.g., NMR for purity, XRD for conformation) .

What are the critical factors in optimizing reaction conditions for high-purity this compound derivatives?

Key Considerations:

  • Base selection : K₂CO₃ promotes deprotonation without hydrolyzing sensitive intermediates .
  • Solvent polarity : CHCl₃ balances reactivity and solubility, while benzene may hinder nucleophilic attack .
  • Reaction monitoring : Use TLC or in-situ IR to track progress and terminate reactions at optimal conversion .
  • Workup protocols : Precipitation in EtOAc/acetone mixtures enhances purity by removing unreacted starting materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.